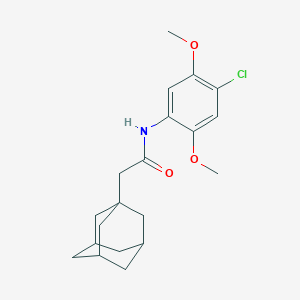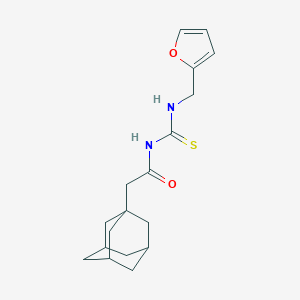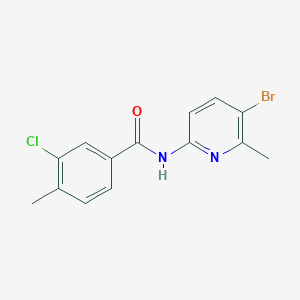![molecular formula C21H15N3O4 B251302 N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B251302.png)
N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide, also known as GSK-3β inhibitor, is a compound that has been extensively studied in scientific research for its potential therapeutic applications. The compound has been found to have a significant impact on various physiological and biochemical processes, making it a promising candidate for the development of new drugs.
作用機序
N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide exerts its therapeutic effects by inhibiting this compoundβ. This compoundβ is involved in the phosphorylation of various proteins, including tau, beta-catenin, and insulin receptor substrate-1 (IRS-1). Inhibition of this compoundβ leads to the dephosphorylation of these proteins, resulting in a wide range of physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been found to have a significant impact on various physiological and biochemical processes. The compound has been shown to improve glucose metabolism, reduce inflammation, and enhance neuroprotection. Additionally, the compound has been found to have potential therapeutic applications in the treatment of various diseases, including Alzheimer's disease, diabetes, and cancer.
実験室実験の利点と制限
N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide has several advantages for use in lab experiments. The compound is highly potent and selective, making it an ideal tool for studying the role of this compoundβ in various physiological and pathological processes. However, the compound has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide. One potential direction is the development of new drugs based on the compound's structure and mechanism of action. Additionally, further studies are needed to determine the compound's potential therapeutic applications in the treatment of various diseases, including Alzheimer's disease, diabetes, and cancer. Finally, future research should focus on improving the compound's solubility and reducing its potential toxicity.
合成法
The synthesis of N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide involves several steps. The first step involves the reaction of 2-methyl-5-nitrophenylamine with ethyl 2-bromoacetate to form 2-methyl-5-nitrophenyl 2-bromoacetate. The second step involves the reduction of the nitro group to an amino group using palladium on carbon as a catalyst. The third step involves the reaction of the amino group with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid to form the final product.
科学的研究の応用
N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications. The compound has been found to be a potent inhibitor of glycogen synthase kinase-3 beta (this compoundβ), an enzyme that plays a crucial role in various physiological and pathological processes. This compoundβ is involved in the regulation of glycogen synthesis, protein synthesis, cell proliferation, and apoptosis.
特性
分子式 |
C21H15N3O4 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC名 |
N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C21H15N3O4/c1-12-4-5-14(21-24-19-17(28-21)3-2-8-22-19)9-15(12)23-20(25)13-6-7-16-18(10-13)27-11-26-16/h2-10H,11H2,1H3,(H,23,25) |
InChIキー |
ZNMXZONNQREDDI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC5=C(C=C4)OCO5 |
正規SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC5=C(C=C4)OCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-adamantylacetyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B251220.png)
![N-(1-adamantylacetyl)-N'-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B251221.png)
![N-(1-adamantylacetyl)-N'-[4-(4-methyl-1-piperazinyl)phenyl]thiourea](/img/structure/B251222.png)
![2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B251225.png)
![Dimethyl 5-[(1-adamantylacetyl)amino]isophthalate](/img/structure/B251229.png)


![Methyl 2-({[(1-adamantylacetyl)amino]carbothioyl}amino)benzoate](/img/structure/B251232.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B251234.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B251235.png)

![2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251239.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B251241.png)
![N-isobutyryl-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea](/img/structure/B251242.png)
